Methyl 4-(prop-2-YN-1-YL)benzoate
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Overview
Description
Methyl 4-(prop-2-YN-1-YL)benzoate is an organic compound with the molecular formula C11H10O2 and a molecular weight of 174.2 g/mol . It is a derivative of benzoic acid and contains a propynyl group attached to the benzene ring. This compound is known for its applications in organic synthesis and as a building block for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(prop-2-YN-1-YL)benzoate can be synthesized through the esterification of 4-(prop-2-YN-1-YL)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . Another method involves the reaction of benzoyl chloride with propargyl alcohol in the presence of a base like N,N-dimethylaminopyridine (DMAP) in dichloromethane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(prop-2-YN-1-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The propynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium azide (NaN3) and various nucleophiles can be employed.
Major Products
Scientific Research Applications
Methyl 4-(prop-2-YN-1-YL)benzoate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of methyl 4-(prop-2-YN-1-YL)benzoate involves its ability to act as a trifunctional building block. It contains a light-activated benzophenone, an alkyne tag, and a carboxylic acid synthetic handle. This allows for UV light-induced covalent modification of biological targets, facilitating downstream applications via the alkyne tag. The compound can also act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways .
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yl benzoate: Similar in structure but lacks the methyl ester group.
Propargyl benzoate: Another similar compound with a propargyl group attached to the benzene ring.
Uniqueness
Methyl 4-(prop-2-YN-1-YL)benzoate is unique due to its trifunctional nature, allowing it to participate in a wide range of chemical reactions and applications. Its ability to act as a photoaffinity probe and its use in the synthesis of potential therapeutic agents set it apart from other similar compounds.
Properties
IUPAC Name |
methyl 4-prop-2-ynylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-3-4-9-5-7-10(8-6-9)11(12)13-2/h1,5-8H,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPPHEYUBACMCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260671-23-5 |
Source
|
Record name | methyl 4-(prop-2-yn-1-yl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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